molecular formula C28H20N4O8 B13444157 Desethyl Azilsartan Medoxomil

Desethyl Azilsartan Medoxomil

Cat. No.: B13444157
M. Wt: 540.5 g/mol
InChI Key: MZPRTKPTVHPGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DesethylAzilsartanMedoxomil is a derivative of AzilsartanMedoxomil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension. AzilsartanMedoxomil is a prodrug that is hydrolyzed to its active metabolite, Azilsartan, in the gastrointestinal tract following oral administration . DesethylAzilsartanMedoxomil retains the pharmacological properties of its parent compound, making it a valuable agent in managing blood pressure and reducing cardiovascular risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DesethylAzilsartanMedoxomil involves multiple steps, starting from the basic structure of AzilsartanMedoxomil. The process typically includes:

    Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of the Medoxomil Group: This step involves the esterification of the benzimidazole core with medoxomil chloride under basic conditions.

    Desethylation: The final step involves the selective removal of the ethyl group from the AzilsartanMedoxomil structure to yield DesethylAzilsartanMedoxomil.

Industrial Production Methods: Industrial production of DesethylAzilsartanMedoxomil follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: DesethylAzilsartanMedoxomil undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions are less common but can be induced using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole core, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or neutral conditions.

    Reduction: Sodium borohydride, under mild conditions.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of DesethylAzilsartanMedoxomil .

Scientific Research Applications

DesethylAzilsartanMedoxomil has several scientific research applications:

    Chemistry: It is used as a model compound for studying the pharmacokinetics and pharmacodynamics of angiotensin II receptor blockers.

    Biology: Research on its effects on cellular pathways and receptor binding provides insights into its mechanism of action.

    Medicine: It is investigated for its potential in treating hypertension and related cardiovascular conditions.

    Industry: The compound is used in the development of new antihypertensive drugs and formulations

Mechanism of Action

DesethylAzilsartanMedoxomil exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1 receptor). This blockade prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is vasodilation and a reduction in blood pressure. The compound’s high affinity and selectivity for the AT1 receptor contribute to its efficacy in lowering blood pressure .

Comparison with Similar Compounds

    AzilsartanMedoxomil: The parent compound, which is also an angiotensin II receptor blocker.

    Valsartan: Another angiotensin II receptor blocker with similar antihypertensive effects.

    Olmesartan: Known for its high potency and long duration of action.

Uniqueness: DesethylAzilsartanMedoxomil is unique due to its selective desethylation, which may confer distinct pharmacokinetic properties compared to its parent compound and other similar agents. This modification can potentially enhance its bioavailability and efficacy .

Properties

Molecular Formula

C28H20N4O8

Molecular Weight

540.5 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C28H20N4O8/c1-15-22(39-28(36)38-15)14-37-25(33)20-7-4-8-21-23(20)32(26(34)29-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)24-30-27(35)40-31-24/h2-12H,13-14H2,1H3,(H,29,34)(H,30,31,35)

InChI Key

MZPRTKPTVHPGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C3C(=CC=C2)NC(=O)N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NOC(=O)N6

Origin of Product

United States

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